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Compound of Interest

Compound Name: Cyclo(Met-Met)

Cat. No.: B12387157 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Cyclo(Met-Met), a cyclic dipeptide composed of two methionine residues, presents a unique

structural motif that has garnered interest within the scientific community. Its cyclic nature

imparts distinct physicochemical properties compared to its linear counterpart, influencing its

conformational flexibility, stability, and potential biological activity. This technical guide provides

a concise overview of the molecular properties of Cyclo(Met-Met), a detailed experimental

protocol for its synthesis, and a visual representation of the synthetic workflow.

Molecular Formula and Weight
The fundamental molecular characteristics of Cyclo(Met-Met) are summarized in the table

below. These values are crucial for analytical characterization and stoichiometric calculations in

experimental settings.

Property Value Reference

Chemical Formula C₁₀H₁₈N₂O₂S₂

Molecular Weight 262.39 g/mol

Sequence Cyclo(Met-Met)

CAS Number 73037-51-1
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Experimental Protocol: Solid-Phase Synthesis of
Cyclo(Met-Met)
The synthesis of cyclic peptides like Cyclo(Met-Met) can be efficiently achieved using solid-

phase peptide synthesis (SPPS).[1][2] This methodology offers advantages such as ease of

purification and the ability to drive reactions to completion using excess reagents. The following

protocol outlines a general procedure for the synthesis of Cyclo(Met-Met) on a solid support.

Materials:

Fmoc-Met-OH (Nα-9-fluorenylmethyloxycarbonyl-L-methionine)

2-Chlorotrityl chloride (2-CTC) resin

Dichloromethane (DCM)

N,N-Dimethylformamide (DMF)

Piperidine

N,N'-Diisopropylcarbodiimide (DIC)

Hydroxybenzotriazole (HOBt) or OxymaPure

Trifluoroacetic acid (TFA)

N,N-Diisopropylethylamine (DIPEA)

Solvents for washing (e.g., DCM, DMF, Methanol)

Procedure:

Resin Preparation and First Amino Acid Loading:

Swell the 2-chlorotrityl chloride resin in DCM in a reaction vessel.

Dissolve Fmoc-Met-OH and DIPEA in DCM.
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Add the amino acid solution to the swollen resin and agitate for 1-2 hours.

Cap any remaining reactive sites on the resin by adding methanol and agitating for 30

minutes.

Wash the resin thoroughly with DCM, DMF, and finally DCM.

Fmoc-Deprotection:

Treat the resin with a 20% solution of piperidine in DMF to remove the Fmoc protecting

group from the N-terminus of the methionine. This is typically performed in two steps (e.g.,

5 minutes followed by 10 minutes).

Wash the resin extensively with DMF and DCM to remove piperidine and the cleaved

Fmoc group.

Second Amino Acid Coupling:

In a separate vessel, pre-activate the second equivalent of Fmoc-Met-OH by dissolving it

with a coupling reagent (e.g., DIC) and an additive (e.g., HOBt or OxymaPure) in DMF.

Add the activated amino acid solution to the deprotected resin.

Allow the coupling reaction to proceed for 1-2 hours with agitation.

Wash the resin with DMF and DCM.

Final Fmoc-Deprotection:

Repeat the Fmoc-deprotection step as described in step 2 to expose the N-terminus of the

second methionine residue.

Wash the resin thoroughly with DMF and DCM.

Cleavage of the Linear Dipeptide from the Resin:

Cleave the linear Met-Met dipeptide from the resin using a mild cleavage cocktail, such as

30% hexafluoroisopropanol (HFIP) in DCM, to keep the side-chain protecting groups intact
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if present.

Collect the cleavage solution and evaporate the solvent.

Cyclization in Solution:

Dissolve the crude linear dipeptide in a large volume of a suitable solvent (e.g., DCM or

DMF) to ensure high dilution, which favors intramolecular cyclization over intermolecular

polymerization.

Add a coupling reagent (e.g., HATU or HBTU) and a base (e.g., DIPEA) to the solution.

Stir the reaction mixture at room temperature for several hours to overnight.

Monitor the reaction for completion using an appropriate analytical technique (e.g., HPLC-

MS).

Purification:

Once the cyclization is complete, remove the solvent under reduced pressure.

Purify the crude Cyclo(Met-Met) using preparative reverse-phase high-performance liquid

chromatography (RP-HPLC).

Lyophilize the pure fractions to obtain the final product as a white powder.

Synthetic Workflow Diagram
The following diagram illustrates the key stages of the solid-phase synthesis of Cyclo(Met-
Met).

2-CTC Resin 1. Load Fmoc-Met-OH 2. Fmoc Deprotection
(20% Piperidine/DMF)

3. Couple Fmoc-Met-OH
(DIC/HOBt) 4. Fmoc Deprotection 5. Cleave Linear Met-Met

(HFIP/DCM)
6. Cyclization

(High Dilution, HATU/DIPEA) 7. RP-HPLC Purification Cyclo(Met-Met)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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